N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide
Overview
Description
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. One common method includes the reaction of o-phenylenediamine with 4-chlorobenzaldehyde to form the benzimidazole core, followed by acylation with 4-methylbenzoyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions
Acylation: The compound can be further acylated using acyl chlorides or anhydrides to introduce additional acyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets
Medicine: Research has indicated its potential use in developing drugs for treating infections and other diseases
Mechanism of Action
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide can be compared with other benzimidazole derivatives, such as:
N-(1-(4-chlorophenyl)-2-methyl-1H-benzimidazol-5-yl)-N-((5-nitro-2-furyl)methylidene)amine: This compound also features a benzimidazole core but with different substituents, leading to variations in biological activity.
1-(4-chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine: Another similar compound with distinct substituents that may affect its chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-6-10-17(11-7-15)21(27)25-22-24-19-4-2-3-5-20(19)26(22)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANFNLNMBEIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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